iRGD peptide

Tumor penetration 3D spheroid model Drug delivery

iRGD (internalizing RGD, sequence CRGDKGPDC), also known as CEND-1 or certepetide, is a 9-amino acid cyclic tumor-penetrating peptide that functions through a unique, sequential dual-receptor mechanism. It initially binds αv integrins on tumor vasculature via its RGD motif, then undergoes proteolytic cleavage to expose a cryptic CendR motif (RGDK) that binds neuropilin-1 (NRP-1), triggering active transcytosis and extravasation into tumor parenchyma.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B15604094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-NNXZOMJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

iRGD Peptide for Tumor-Targeted Drug Delivery and Penetration: Procurement Considerations for Research and Clinical Development


iRGD (internalizing RGD, sequence CRGDKGPDC), also known as CEND-1 or certepetide, is a 9-amino acid cyclic tumor-penetrating peptide that functions through a unique, sequential dual-receptor mechanism. It initially binds αv integrins on tumor vasculature via its RGD motif, then undergoes proteolytic cleavage to expose a cryptic CendR motif (RGDK) that binds neuropilin-1 (NRP-1), triggering active transcytosis and extravasation into tumor parenchyma [1]. This mechanism distinguishes iRGD from conventional RGD peptides, which bind integrins but lack the NRP-1-mediated tissue penetration function [2]. iRGD has been investigated in multiple clinical trials, including a phase 1b study in metastatic pancreatic ductal adenocarcinoma (PDAC) demonstrating an objective response rate of 59% in combination with nab-paclitaxel and gemcitabine [3].

Why Conventional RGD Peptides Cannot Substitute for iRGD in Tumor Penetration and Drug Delivery Protocols


Although iRGD shares the RGD integrin-binding motif with conventional RGD peptides (e.g., RGDyC, RGDfV, CRGDC), the functional outcomes are fundamentally different due to the presence of the cryptic CendR motif in iRGD. Conventional RGD peptides deliver cargo only to tumor blood vessels and lack the capacity for active transcytosis and deep tissue penetration [1]. In direct head-to-head comparisons, conventional RGD peptides such as CRGDC and RGDfV, despite having similar or even higher integrin-binding affinity than iRGD, failed to inhibit spontaneous metastasis, whereas iRGD significantly suppressed metastasis in both prostate and pancreatic cancer models through its CendR-dependent mechanism [2]. Simply substituting iRGD with an RGD-only peptide abdicates the extravascular tissue penetration capability that is the primary clinical value proposition of iRGD. Furthermore, co-administration of iRGD with unconjugated drugs achieves tumor penetration enhancement that chemical conjugation to RGD peptides cannot replicate, as the active transport mechanism requires the sequential integrin binding, proteolytic cleavage, and NRP-1 engagement unique to the iRGD sequence [3].

Quantitative Differentiation Evidence for iRGD Peptide Versus Conventional RGD Peptides and Other Tumor-Penetrating Candidates


Superior 3D Tumor Spheroid Penetration Depth of iRGD-Conjugated vs. RGD-Conjugated Polymer-Drug Conjugates

In a direct head-to-head comparison using C6 glioma multicellular spheroids, iRGD-conjugated doxorubicin-polymer conjugates (iRGD-PPCD) achieved significantly deeper penetration compared to conventional RGD-conjugated counterparts (RGD-PPCD). Free iRGD co-administration (iRGD + PPCD) achieved the greatest penetration depth among all groups tested [1]. This demonstrates that the iRGD peptide's NRP-1-binding CendR motif confers a measurable penetration advantage over RGD-only peptides that lack this functionality.

Tumor penetration 3D spheroid model Drug delivery Glioma

iRGD-Mediated Delivery Extends Median Survival by 40% Over RGD-Peptide Conjugates in Orthotopic Glioma Model

In an orthotopic brain tumor model, the iRGD-mediated doxorubicin-polymer conjugate delivery system significantly prolonged animal survival compared to the identical delivery system conjugated with a conventional RGD peptide. Both iRGD-conjugated and iRGD co-administered groups outperformed the RGD-conjugated group, with the co-administration approach yielding the longest median survival [1]. This in vivo survival endpoint provides a clinically relevant measure of the iRGD differentiation over RGD-only peptides.

Median survival Orthotopic glioma In vivo efficacy Drug delivery system

iRGD Co-Administration Increases Tumor Trastuzumab Accumulation Up to 40-Fold and Enables 3-Fold Dose Reduction of Doxorubicin While Maintaining Equal Anti-Tumor Efficacy

A landmark study demonstrated that iRGD co-administration, without requiring chemical conjugation to the therapeutic agent, increased the tumor accumulation of co-injected trastuzumab up to 40-fold compared with trastuzumab alone [1]. Furthermore, iRGD co-administration with doxorubicin or liposomal doxorubicin increased the therapeutic index, yielding equal or better anti-tumor efficacy at a 3-fold lower drug dose with a concomitant reduction in systemic toxicity [1]. This tumor-selective penetration enhancement was shown to be NRP-1-dependent, as it was inhibited by NRP-1-specific antibodies, sodium azide, or temperature reduction, confirming an active transport mechanism rather than passive leakage [2].

Co-administration Drug accumulation Therapeutic index Dose reduction Trastuzumab

iRGD Inhibits Spontaneous Metastasis via the CendR/NRP-1 Axis, While Conventional RGD Peptides with Higher Integrin Affinity Show No Anti-Metastatic Activity

iRGD significantly inhibited spontaneous metastasis in orthotopic prostate cancer (GFP-PC-3) and pancreatic cancer (LM-PmC) mouse models. The anti-metastatic effect was strictly dependent on the NRP-1-binding CendR motif (RGDK), as demonstrated by the complete lack of activity of iRGDD (scrambled CendR motif), CRGDC (RGD peptide lacking CendR), and RGDfV (a conventional cyclic RGD peptide with approximately 10-fold higher αv integrin affinity than CRGDC) [1]. Even RGD-coated nanoparticles, which bind integrins with higher avidity and have longer half-lives than free peptides, showed limited effect on spontaneous metastasis [1]. This finding uniquely positions iRGD as both a drug delivery enhancer and an anti-metastatic agent, a dual functionality absent in conventional RGD peptides.

Metastasis inhibition CendR motif NRP-1 Prostate cancer Pancreatic cancer

Phase 1b Clinical Trial Demonstrates 59% Objective Response Rate for iRGD (CEND-1) Plus Chemotherapy in Metastatic Pancreatic Cancer, Suggesting Approximately Doubling Over Historical Chemotherapy Alone

In a first-in-human, open-label, multicenter phase 1 trial, the iRGD peptide (CEND-1) combined with nab-paclitaxel and gemcitabine achieved an objective response rate (ORR) of 59% (17/29 patients, including one complete response and 16 partial responses) in patients with untreated metastatic pancreatic ductal adenocarcinoma [1]. The median overall survival was 13.2 months (95% CI 9.7–22.5) after a median follow-up of 26 months [1]. In the phase 1b dose-expansion cohort at the 3.2 mg/kg dose level, the ORR was 61.5%, which represented the best response among dose levels tested [2]. Historical benchmarks for nab-paclitaxel plus gemcitabine alone in metastatic PDAC report an ORR of approximately 23% (MPACT trial, Von Hoff et al., 2013), suggesting a more than doubling of response rate with the addition of iRGD. A randomized, double-blinded, placebo-controlled phase II trial (ASCEND) is currently underway to confirm this benefit [2].

Clinical trial Pancreatic ductal adenocarcinoma Objective response rate CEND-1 Phase 1b

Sustained Tumor Penetration Activity for Over 24 Hours Despite Rapid Plasma Clearance: Pharmacokinetic Differentiation of iRGD

A comprehensive pharmacokinetic study of CEND-1 (iRGD) demonstrated a plasma half-life of approximately 25 minutes in mice and 2 hours in patients following intravenous administration [1]. Despite this rapid systemic clearance, quantitative whole-body autoradiography (QWBA) using [³H]-CEND-1 revealed that tumors retained significant radiolabeled peptide for several hours post-administration, while the peptide was largely cleared from most healthy tissues by 3 hours [1]. Crucially, in hepatocellular carcinoma (HCC) mouse models, the tumor penetration activity (measured by Evans blue and gadolinium-based contrast agent accumulation) remained elevated for at least 24 hours after a single CEND-1 dose [1]. This sustained pharmacodynamic effect contrasts with the short plasma half-life and suggests a single injection of iRGD may confer long-lasting tumor permeability enhancement for co-administered agents.

Pharmacokinetics Tumor retention Duration of action Quantitative whole-body autoradiography

Optimal Application Scenarios for iRGD Peptide in Preclinical Research, Drug Delivery Development, and Clinical Investigation


Co-Administration with Chemotherapeutic Agents for Enhanced Solid Tumor Penetration Without Chemical Conjugation

iRGD is uniquely suited for co-administration protocols where the goal is to enhance tumor penetration of existing, clinically approved chemotherapeutic agents without the need for chemical conjugation or reformulation. Evidence demonstrates that systemic co-injection of iRGD with doxorubicin, nab-paclitaxel, liposomal doxorubicin, or trastuzumab increases tumor drug accumulation up to 40-fold and enables a 3-fold reduction in drug dose while maintaining or improving anti-tumor efficacy [1]. This co-administration approach has been validated clinically in the phase 1 CEND-1 trial, where iRGD was simply co-infused with nab-paclitaxel and gemcitabine, achieving a 59% ORR in metastatic PDAC [2]. For research programs, this eliminates the need for complex conjugation chemistry, reduces development costs, and leverages existing regulatory approval pathways for the co-administered drugs.

Nanoparticle and Antibody-Drug Conjugate Functionalization for Deep Intratumoral Payload Delivery

When chemical conjugation is desired, iRGD-functionalized nanoparticles, liposomes, and antibody-drug conjugates (ADCs) consistently demonstrate deeper intratumoral penetration compared to non-functionalized or RGD-functionalized constructs. In 3D tumor spheroid models, iRGD-conjugated polymer-drug conjugates achieved a 25% greater penetration depth (144 μm) compared to RGD-conjugated counterparts (115 μm) [1]. More recently, preclinical data presented at the World ADC meeting demonstrated that incorporating iRGD (certepetide) as a non-cytotoxic payload in SMARTag ADCs improved antitumor efficacy and broadened intratumoral distribution of the cytotoxic payload compared with comparator constructs [2]. This application is particularly relevant for solid tumors with dense stroma (e.g., pancreatic, breast, and liver cancers) where conventional nanoparticles and ADCs suffer from limited penetration beyond the perivascular region. Procurement considerations should include the conjugation density, as studies on cylindrical polymer brushes indicate that iRGD surface density significantly influences both tumor accumulation and penetration depth [3].

Anti-Metastatic Monotherapy or Combination Therapy Leveraging CendR/NRP-1 Axis

iRGD is the only peptide in the RGD family that demonstrates CendR-dependent anti-metastatic activity in addition to its drug delivery functions. In orthotopic mouse models of prostate and pancreatic cancer, iRGD monotherapy significantly inhibited spontaneous metastasis, while conventional RGD peptides (CRGDC, RGDfV) with comparable or higher integrin-binding affinity showed no effect [1]. More recent findings indicate that long-term iRGD treatment, even as a monotherapy, reduces regulatory T cells (Tregs) selectively in PDAC tissue, leading to CD8+ T cell expansion and improved immunotherapy efficacy [2]. A phase 1b/2a trial (iLSTA) is currently evaluating iRGD in combination with standard-of-care chemotherapy and the immune checkpoint inhibitor durvalumab in locally advanced PDAC [2]. For research programs targeting metastatic disease, iRGD offers a dual mechanism—enhanced drug delivery to primary tumors and direct suppression of metastatic dissemination—that no other tumor-penetrating peptide has demonstrated with quantitative in vivo evidence.

Tumor Imaging and Diagnostic Applications Leveraging Sustained Tumor Retention

The pharmacokinetic profile of iRGD—characterized by rapid plasma clearance (t₁/₂ ~25 min in mice, ~2 h in humans) combined with sustained tumor retention and penetration activity lasting over 24 hours [1]—makes it an attractive candidate for tumor imaging applications. ⁶⁸Ga-labeled iRGD peptide analogues have been evaluated as PET imaging agents, with ⁶⁸Ga-DOTAGA-iRGD demonstrating superior target-to-non-target ratios compared to ⁶⁸Ga-NODAGA-iRGD and ⁶⁸Ga-HBED-CC-iRGD variants in murine melanoma models [2]. The sustained tumor penetration effect also enables delayed imaging time points, potentially improving tumor-to-background contrast for diagnostic applications. Furthermore, the ability of iRGD to enhance gadolinium-based contrast agent accumulation in tumors, as demonstrated in HCC mouse models and the phase 1 DCE-MRI clinical trial (NCT01741597), supports its use as an adjunct for contrast-enhanced MRI in assessing tumor vascular permeability [1] [3]. For procurement in imaging research, the choice of chelator and radiolabel significantly impacts biodistribution, and ⁶⁸Ga-DOTAGA-iRGD currently shows the most favorable tumor-to-background profile.

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